

Spectroscopic Profile of (+)-Macromerine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Macromerine

CAS No.: 33066-27-2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Macromerine, a phenethylamine alkaloid first identified in the cactus *Coryphantha macromeris*, has drawn interest within the scientific community for its unique chemical structure and potential psychoactive properties. As a derivative of phenethylamine, its characterization is crucial for pharmacological studies, synthetic chemistry, and potential therapeutic applications. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **(+)-Macromerine**, essential for its unambiguous identification and further research. The information is presented to be a practical resource for professionals in natural product chemistry, pharmacology, and drug development.

Chemical Structure

IUPAC Name: (R)-1-(3,4-Dimethoxyphenyl)-2-(dimethylamino)ethanol Molecular Formula: $C_{12}H_{19}NO_3$ Molar Mass: 225.28 g/mol

Spectroscopic Data

The structural elucidation of **(+)-Macromerine** relies on a combination of spectroscopic techniques. The following sections detail the characteristic data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **(+)-Macromerine**, both ^1H and ^{13}C NMR data provide critical information for its structural confirmation.

^1H NMR Spectroscopic Data for (R)-Macromerine

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The following table summarizes the key chemical shifts (δ) and coupling constants (J) for (R)-Macromerine.



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Data obtained in CDCl_3 at 600 MHz.

^{13}C NMR Spectroscopic Data for (R)-Macromerine

The carbon-13 NMR spectrum provides information on the number and type of carbon atoms present in the molecule.



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Data obtained in CDCl₃ at 125 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Mass Spectrometry Data for (R)-Macromerine

The mass spectrum of (R)-Macromerine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.



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Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific, high-resolution spectrum for **(+)-Macromerine** is not readily available in the cited literature, the expected characteristic absorption bands can be inferred from its structure.

Expected Infrared Absorption Bands for **(+)-Macromerine**



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Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are based on general methodologies for the analysis of natural products and alkaloids.

Sample Preparation for Spectroscopic Analysis

- Extraction: **(+)-Macromerine** is typically extracted from the dried and powdered plant material of *Coryphantha macromeris* using a suitable solvent such as methanol or ethanol.
- Purification: The crude extract is then subjected to purification techniques like acid-base extraction followed by chromatographic methods (e.g., column chromatography or preparative thin-layer chromatography) to isolate the pure alkaloid.
- Sample Preparation for NMR: A few milligrams of the purified **(+)-Macromerine** are dissolved in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

- **Sample Preparation for IR:** A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or by preparing a KBr pellet.
- **Sample Preparation for MS:** A dilute solution of the sample in a volatile solvent like methanol is prepared for analysis by GC-MS or direct infusion ESI-MS.

NMR Spectroscopy Protocol

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Acquisition:** Standard one-dimensional proton spectra are acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** Proton-decoupled ¹³C NMR spectra are acquired to obtain singlets for all carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol (GC-MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- **Chromatographic Separation:** The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure good separation of components.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared Spectroscopy Protocol (ATR-FTIR)

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is commonly used.
- Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
- Sample Analysis: A small amount of the purified solid or a concentrated solution of **(+)-Macromerine** is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **(+)-Macromerine**, from sample collection to structure elucidation.



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Caption: A logical workflow for the isolation and spectroscopic characterization of **(+)-Macromerine**.

Conclusion

The spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, and mass spectrometry, provide a robust analytical foundation for the identification and characterization of **(+)-Macromerine**. These data, in conjunction with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, pharmacology, and related fields. The detailed structural information is essential for understanding the molecule's properties and for guiding future research into its potential applications.

- To cite this document: BenchChem. [Spectroscopic Profile of (+)-Macromerine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12727078#spectroscopic-data-nmr-ir-ms-for-macromerine>]

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